Tetraethyl 9'-methoxy-6'-[(3-methoxyphenyl)carbonyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetraethyl 9’-methoxy-6’-[(3-methoxyphenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 9’-methoxy-6’-[(3-methoxyphenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. Key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.
Spirocyclization: The quinoline derivative undergoes spirocyclization with a suitable dithiole precursor under acidic conditions.
Functional Group Modifications: Introduction of methoxy and carbonyl groups is carried out using electrophilic aromatic substitution and Friedel-Crafts acylation reactions.
Esterification: The final step involves esterification of the carboxylic acid groups using ethanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Tetraethyl 9’-methoxy-6’-[(3-methoxyphenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors, leveraging the compound’s unique structural features.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism by which Tetraethyl 9’-methoxy-6’-[(3-methoxyphenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Spiro[1,3-dioxolane-2,1’-quinoline] derivatives: These compounds share the spiro structure but differ in the functional groups attached.
Dithiolethione derivatives: Known for their antioxidant properties, these compounds have a similar dithiole core but lack the quinoline moiety.
Uniqueness
Tetraethyl 9’-methoxy-6’-[(3-methoxyphenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its combination of spiro, dithiole, and quinoline structures, along with multiple functional groups
Properties
Molecular Formula |
C37H39NO11S3 |
---|---|
Molecular Weight |
769.9 g/mol |
IUPAC Name |
tetraethyl 9'-methoxy-6'-(3-methoxybenzoyl)-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C37H39NO11S3/c1-9-46-32(40)26-27(33(41)47-10-2)50-30-25(37(26)51-28(34(42)48-11-3)29(52-37)35(43)49-12-4)23-19-22(45-8)16-17-24(23)38(36(30,5)6)31(39)20-14-13-15-21(18-20)44-7/h13-19H,9-12H2,1-8H3 |
InChI Key |
MTWQZBLUWJYFGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C(C13SC(=C(S3)C(=O)OCC)C(=O)OCC)C4=C(C=CC(=C4)OC)N(C2(C)C)C(=O)C5=CC(=CC=C5)OC)C(=O)OCC |
Origin of Product |
United States |
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